molecular formula C10H12FNO2 B15238011 (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL

Cat. No.: B15238011
M. Wt: 197.21 g/mol
InChI Key: JHOUTOGVHSDISE-GMSGAONNSA-N
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Description

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a methyl group attached to a chroman ring. Its stereochemistry is defined by the (3S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL typically involves multiple steps, starting from readily available precursors. One common method involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-5-fluoro-7-methylchroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(3S,4S)-4-amino-5-fluoro-7-methyl-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C10H12FNO2/c1-5-2-6(11)9-8(3-5)14-4-7(13)10(9)12/h2-3,7,10,13H,4,12H2,1H3/t7-,10-/m1/s1

InChI Key

JHOUTOGVHSDISE-GMSGAONNSA-N

Isomeric SMILES

CC1=CC2=C([C@@H]([C@@H](CO2)O)N)C(=C1)F

Canonical SMILES

CC1=CC2=C(C(C(CO2)O)N)C(=C1)F

Origin of Product

United States

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